(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-29-19-12-7-15(13-20(19)30-2)23(26)22-14-25(17-10-8-16(24)9-11-17)18-5-3-4-6-21(18)31(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLYRRODQHFHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities suggested by its structural similarities to indole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels.
Biological Activity
(3,4-Dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H23FNO6S, with a molecular weight of approximately 465.52 g/mol. It features a benzothiazine core known for various biological activities. The presence of methoxy and fluorine substituents enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related compound demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 mM against several cancer cell lines, indicating potent anticancer activity .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. Compounds from the same class have shown the ability to scavenge free radicals effectively. For example, one study reported that similar benzothiazine derivatives reduced oxidative stress markers in vitro .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with the benzothiazine structure have been associated with activity against various bacterial strains. One research indicated that derivatives demonstrated significant inhibition against Gram-positive bacteria .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties may be attributed to the ability to neutralize ROS, thereby protecting cellular integrity.
Case Studies and Research Findings
Scientific Research Applications
The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative that has garnered attention for its potential use in medicinal chemistry and pharmacology. The presence of functional groups, such as methoxy and fluorophenyl moieties, can impact its biological activity.
Synthesis
The synthesis of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves chemical reactions utilizing benzothiazine frameworks. Electrophilic aromatic substitution or other advanced synthetic methods are used to introduce fluorine and methoxy groups at specific positions on the aromatic rings.
Related Compounds and Applications
While there is no direct information about the specific applications of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , the search results provide information on related compounds with potential applications:
- Aminoalkyl Benzothiazepine Derivatives: A patent discusses novel aminoalkyl benzothiazepine derivatives and their uses . These compounds contain structural features similar to the target compound, suggesting they may have related applications .
- Anticonvulsants: Research indicates that modified benzylamide compounds, particularly those with a 3-fluorophenoxymethyl group, exhibit anticonvulsant activity . This suggests that compounds with fluorophenyl groups may have therapeutic potential .
- Antidepressants and Anxiolytics: Certain 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones, especially those with 4-chloro-, 4-fluoro-, 4-bromo-, and 3,4-dichlorobenzyl groups, have demonstrated antidepressant and antianxiety activities in mice .
- (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: This compound can be synthesized from 1,2-dimethoxybenzene and 4-fluorobenzoyl chloride and has intermolecular C—H···O hydrogen bonds, which link molecules into chains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazin Core
Key structural analogs differ in substituents on the benzothiazin ring and the methanone group, impacting physicochemical and biological properties:
Key Observations :
- Electron-Donating Groups : Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) enhance solubility in polar solvents but may reduce membrane permeability .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 4-fluorophenyl in the target compound) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Alkyl Chains : Butyl or methyl groups () improve lipophilicity, favoring blood-brain barrier penetration .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Benzothiazin Formation : React 4-(4-fluorophenyl)-1,4-benzothiazin-3-one with sulfonating agents (e.g., SOCl₂ or H₂SO₄) to introduce the 1,1-dioxido moiety.
Methanone Coupling : Use a Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the (3,4-dimethoxyphenyl) group to the benzothiazin core.
Optimization Strategies :
- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and yield.
- Temperature : Optimize between 80–120°C to avoid side reactions (e.g., demethylation of methoxy groups) .
Monitoring : Use TLC/HPLC to track intermediates and ensure >95% purity before proceeding.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for methoxy (-OCH₃), fluorophenyl (C-F coupling), and ketone (C=O) groups. The dimethoxyphenyl ring shows distinct aromatic splitting patterns .
- IR : Confirm sulfone (S=O, ~1300 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) stretches.
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
- Compound Purity : Degradation products (e.g., demethylated analogs) may interfere.
Strategies :
Orthogonal Assays : Validate activity via both fluorescence-based calcium flux and radioligand binding assays.
Stability Studies : Use LC-MS to verify compound integrity under assay conditions (pH 7.4, 37°C) .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like solvent (DMSO vs. ethanol) .
Q. What computational methods are suitable for modeling its interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to GABAₐ or NMDA receptors, focusing on fluorophenyl and sulfone interactions.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in lipid bilayers.
- QM/MM : Calculate electronic effects of methoxy substituents on binding affinity .
Validation : Cross-reference with mutagenesis data (e.g., alanine scanning at receptor active sites) .
Q. How can crystallographic disorder in the benzothiazin ring system be addressed during refinement?
Methodological Answer:
- High-Resolution Data : Collect data at <1.0 Å resolution to resolve overlapping electron density.
- SHELXL Refinement : Apply restraints (e.g., SIMU/DELU) to model thermal motion in the sulfone group.
- Comparative Analysis : Reference analogous structures (e.g., 1,4-benzothiazine derivatives) to guide restraint parameters .
Q. What strategies mitigate degradation during biological assays under varying pH/temperature?
Methodological Answer:
- Stabilization :
- pH Buffers : Use HEPES (pH 7.0–7.4) to avoid ketone hydrolysis.
- Temperature : Store stock solutions at –80°C in anhydrous DMSO.
- Degradation Monitoring :
- HPLC : Run stability-indicating methods (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- LC-MS : Identify degradation products (e.g., sulfonic acid derivatives) via high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
